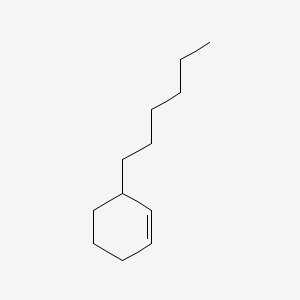
Cyclohexene, 3-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 3-hexyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, where a hexyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-hexyl-1-cyclohexene .
Métodos De Preparación
Cyclohexene, 3-hexyl- can be synthesized through various methods. One common laboratory method involves the dehydration of cyclohexanol using phosphoric acid as a catalyst . The reaction proceeds as follows:
C6H11OH→C6H10+H2O
In industrial settings, cyclohexene is often produced by the partial hydrogenation of benzene . The addition of a hexyl group to the cyclohexene ring can be achieved through various alkylation reactions.
Análisis De Reacciones Químicas
Cyclohexene, 3-hexyl- undergoes several types of chemical reactions, including:
Oxidation: Cyclohexene, 3-hexyl- can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl2) or bromine (Br2) are added to the double bond of cyclohexene, 3-hexyl-.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclohexene, 3-hexyl- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into cyclohexene derivatives has shown potential in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.
Mecanismo De Acción
The mechanism by which cyclohexene, 3-hexyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond of the cyclohexene ring is typically the site of attack by oxidizing agents, leading to the formation of epoxides or ketones. In reduction reactions, the double bond is hydrogenated to form cyclohexane derivatives .
Comparación Con Compuestos Similares
Cyclohexene, 3-hexyl- can be compared to other cyclohexene derivatives such as cyclohexene, 3-cyclohexyl- and cyclohexene, 3-methyl-. These compounds share similar reactivity patterns but differ in the nature of the substituent group attached to the cyclohexene ring. The hexyl group in cyclohexene, 3-hexyl- provides unique hydrophobic properties and influences the compound’s reactivity and applications .
Similar Compounds
- Cyclohexene, 3-cyclohexyl-
- Cyclohexene, 3-methyl-
- Cyclohexene, 3-ethyl-
Cyclohexene, 3-hexyl- stands out due to its longer alkyl chain, which can affect its physical properties and reactivity compared to shorter-chain derivatives .
Propiedades
Número CAS |
15232-78-7 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
3-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3 |
Clave InChI |
OQKLIIQHYMWPMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


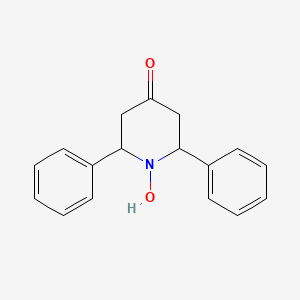
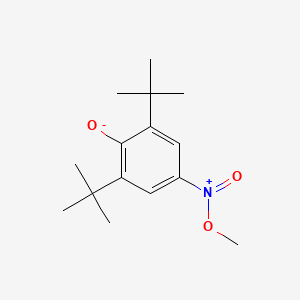
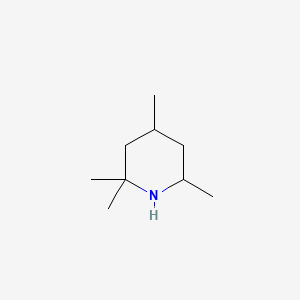

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

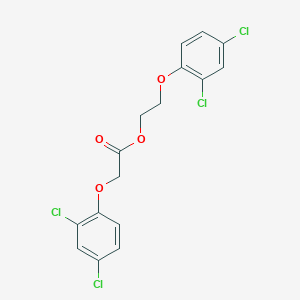
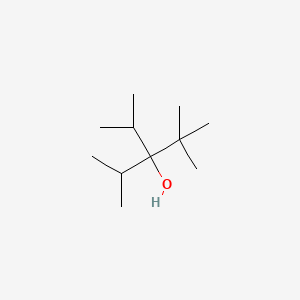
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
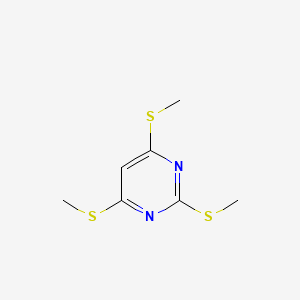

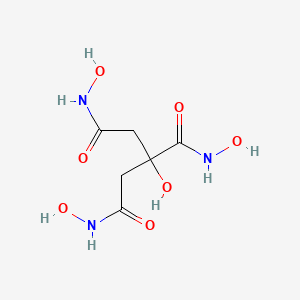
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

